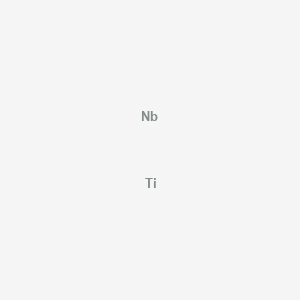
Niobium--titanium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium-titanium (1/1) is a compound formed by the combination of niobium and titanium in equal proportions. This compound is known for its unique properties, including high strength, corrosion resistance, and superconductivity. It is widely used in various industrial and scientific applications, particularly in the field of superconducting materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Niobium-titanium can be synthesized through various methods, including:
Solder Matrix Replacement Method: This method involves the use of lead-bismuth solder to create superconducting joints of niobium-titanium.
Urea-Glass Method: This method involves the preparation of titanium niobium nitrides using a wet chemical process.
Industrial Production Methods
In industrial settings, niobium-titanium is often produced through:
Cold-Pressing and Sintering: This method involves pressing niobium and titanium powders together and then sintering them at high temperatures to form a solid compound.
Diffusion Welding: This technique involves welding niobium and titanium components together at high temperatures and pressures, allowing the atoms to diffuse and form a strong bond.
Análisis De Reacciones Químicas
Types of Reactions
Niobium-titanium undergoes various chemical reactions, including:
Oxidation: Niobium-titanium can be oxidized to form oxides such as niobium pentoxide and titanium dioxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form pure niobium and titanium metals.
Substitution: Niobium-titanium can undergo substitution reactions where other elements or compounds replace either niobium or titanium in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts, such as platinum and palladium, are used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include:
Niobium Pentoxide (Nb2O5): Formed through the oxidation of niobium-titanium.
Titanium Dioxide (TiO2): Formed through the oxidation of niobium-titanium.
Pure Niobium and Titanium Metals: Formed through the reduction of niobium-titanium.
Aplicaciones Científicas De Investigación
Niobium-titanium has a wide range of scientific research applications, including:
Superconducting Magnets: Niobium-titanium is widely used in the construction of superconducting magnets for MRI machines and particle accelerators.
Photocatalysts: Niobium-titanium oxides are used as photocatalysts for the degradation of pollutants in water.
Memristors: Niobium-titanium anodic memristors are used in neuromorphic computing and other advanced electronic applications.
Mecanismo De Acción
The mechanism by which niobium-titanium exerts its effects varies depending on the application:
Superconductivity: In superconducting applications, niobium-titanium forms a superconducting phase at low temperatures, allowing it to conduct electricity without resistance.
Memristive Behavior: In memristors, the mixed oxides of niobium and titanium exhibit resistive switching behavior, allowing them to store and process information.
Comparación Con Compuestos Similares
Niobium-titanium can be compared with other similar compounds, such as:
Niobium-Tin (Nb3Sn): Another superconducting material with higher critical temperature but more difficult to fabricate.
Titanium-Niobium Alloys: These alloys have similar properties but different compositions and applications.
Niobium Oxides and Titanium Oxides: These oxides are used in various catalytic and electronic applications but do not exhibit superconductivity.
Niobium-titanium stands out due to its unique combination of properties, including high strength, corrosion resistance, and superconductivity, making it a versatile material for various scientific and industrial applications.
Propiedades
Número CAS |
12384-42-8 |
|---|---|
Fórmula molecular |
NbTi |
Peso molecular |
140.773 g/mol |
Nombre IUPAC |
niobium;titanium |
InChI |
InChI=1S/Nb.Ti |
Clave InChI |
RJSRQTFBFAJJIL-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


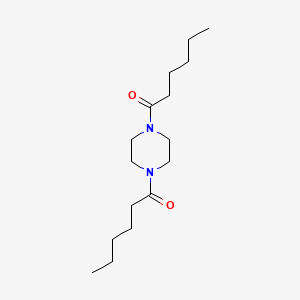
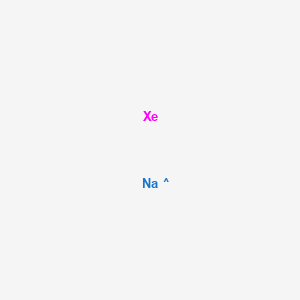

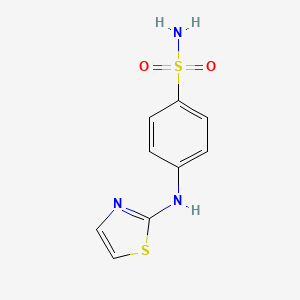
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
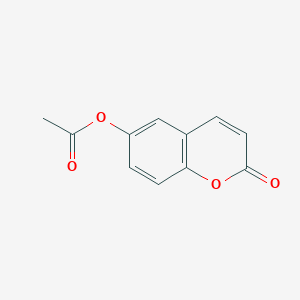
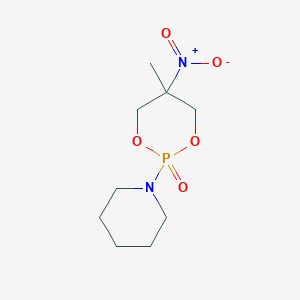


![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

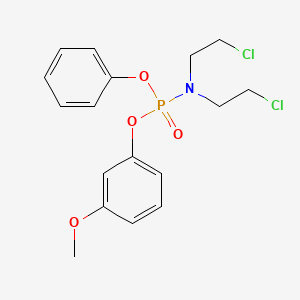
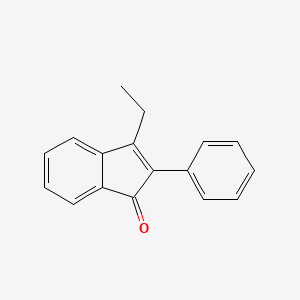
![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
